Cuscuta propenamide 2

Beschreibung

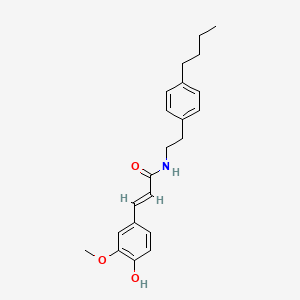

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27NO3 |

|---|---|

Molekulargewicht |

353.5 g/mol |

IUPAC-Name |

(E)-N-[2-(4-butylphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C22H27NO3/c1-3-4-5-17-6-8-18(9-7-17)14-15-23-22(25)13-11-19-10-12-20(24)21(16-19)26-2/h6-13,16,24H,3-5,14-15H2,1-2H3,(H,23,25)/b13-11+ |

InChI-Schlüssel |

QHMUIOCUPBCVFT-ACCUITESSA-N |

Isomerische SMILES |

CCCCC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC |

Synonyme |

7'-(4'-hydroxy,3'-methoxyphenyl)-N-((4-butylphenyl)ethyl)propenamide 7'-(H-MP)-BPEP |

Herkunft des Produkts |

United States |

Isolation and Structural Elucidation of Cuscuta Propenamide 2

Chromatographic Isolation Procedures from Cuscuta reflexa Extracts

The initial step in the isolation of Cuscuta propenamide 2 involved the extraction of the whole plant material with methanol. scispace.com The resulting methanolic extract was then subjected to fractionation. The ethyl acetate (B1210297) fraction, which showed significant biological activity, was selected for further separation. scispace.com

The isolation of individual compounds from this complex mixture was achieved through repeated column chromatography over silica (B1680970) gel. scispace.com The process, as outlined in the primary research, involved the following key steps:

Initial Fractionation: The crude methanolic extract was partitioned to obtain an ethyl acetate soluble fraction.

Column Chromatography: This ethyl acetate fraction was then subjected to column chromatography on silica gel. A gradient elution system was employed, starting with hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate.

Purification: Fractions containing compounds of interest were further purified by repeated column chromatography, ultimately yielding this compound as a colorless solid. scispace.com

| Chromatographic Stage | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Initial Fractionation | N/A | Methanol, Ethyl Acetate | To obtain a bioactive fraction from the crude extract |

| Primary Separation | Silica Gel | Hexane-Ethyl Acetate (gradient) | To separate the ethyl acetate fraction into less complex mixtures |

| Final Purification | Silica Gel | Hexane-Ethyl Acetate | To isolate pure this compound |

Spectroscopic Characterization Techniques for Structural Confirmation

Once isolated, the molecular structure of this compound was determined using a combination of modern spectroscopic techniques. These methods provided detailed information about the compound's atomic composition, connectivity, and functional groups.

¹H and ¹³C NMR spectroscopy were instrumental in piecing together the structure of this compound. The spectra, recorded in a mixture of deuterated chloroform (B151607) and methanol, revealed the presence of a ferulic acid moiety linked to a 2-(4-butylphenyl)ethanamine unit. scispace.com

Key signals in the ¹H-NMR spectrum included those for a trans-olefinic system, aromatic protons, a methoxy (B1213986) group, and an n-butyl side chain. The ¹³C-NMR spectrum, including DEPT experiments, confirmed the presence of specific carbon environments, such as a carbonyl group, olefinic carbons, and the carbons of the aromatic rings and the butyl chain. scispace.com

| ¹H-NMR Data (400 MHz, CDCl₃+CD₃OD) | |

| Chemical Shift (δ) in ppm | Multiplicity, J (Hz) |

| 7.36 | d, J=15.4 |

| 6.94 | d, J=8.2 |

| 6.92 | d, J=1.8 |

| 6.90 | d, J=8.3 |

| 6.83 | dd, J=8.1, 1.7 |

| 6.79 | d, J=8.9 |

| 6.15 | d, J=15.5 |

| 3.75 | s |

| 3.40 | t, J=7.3 |

| 2.63 | t, J=7.4 |

| 1.13 | t, J=5.2 |

| 1.05-0.85 | m |

| 0.75 | t, J=7.5 |

| ¹³C-NMR Data (CDCl₃+CD₃OD) | |

| Chemical Shift (δ) in ppm | Assignment |

| 168.4 | C=O |

| 145.9 | C-4' |

| 141.0 | C-7' |

| 130.2 | C-6, C-2 |

| 127.8 | C-1' |

| 127.7 | C-1 |

| 122.7 | C-6' |

| 118.0 | C-8' |

| 115.8 | C-5' |

| 111.1 | C-2' |

| 56.3 | OMe |

| 40.9 | C-8 |

| 34.6 | C-7 |

| 29.6 | C-1'' |

| 29.4 | C-2'' |

| 28.5 | C-3'' |

| 13.8 | C-4'' |

High-resolution mass spectrometry (HR-MS) provided the exact molecular mass of this compound, which was determined to be 353.1992. researchgate.net This corresponded to a molecular formula of C₂₂H₂₇NO₃, indicating the elemental composition of the molecule. scispace.com The mass fragmentation pattern observed in the MS spectrum was also consistent with the proposed structure, showing characteristic fragments that arise from the cleavage of the amide bond and other parts of the molecule. researchgate.net

The UV-Vis spectrum of this compound, measured in methanol, showed absorption maxima (λmax) at 325 nm, 292 nm, and 220 nm. scispace.com These absorptions are characteristic of the conjugated system present in the feruloyl moiety of the molecule, which acts as a chromophore.

Mass Spectrometry (MS) Analysis for Molecular Formula and Fragmentation Patterns

Stereochemical Assignments of the Propenamide Scaffold

The coupling constant of the olefinic protons H-7' and H-8' in the ¹H-NMR spectrum was approximately 15.5 Hz. scispace.com This large coupling constant is characteristic of a trans configuration of the double bond in the propenamide side chain.

Comparison with Related Propenamide Derivatives (e.g., Cuscuta Propenamide 1)

In the same study, another new propenamide, 7’-(3’,4’-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, was also isolated and characterized. scispace.com This compound, which can be considered a structural analogue and referred to as Cuscuta propenamide 1 for comparative purposes, shares the same propenamide core structure but differs in the substitution patterns on both aromatic rings.

Biosynthetic Pathways and Metabolic Origins of Propenamide Derivatives in Cuscuta

Proposed Precursor Molecules and Enzymatic Transformations Leading to Cuscuta Propenamide 2

This compound is an enamide that has been isolated from Cuscuta reflexa. ebi.ac.uknih.govnih.gov Its chemical structure, 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide, suggests a convergent biosynthesis from two primary precursor molecules. ebi.ac.ukscispace.com The structure is formally derived from the condensation of ferulic acid and 2-(4-butylphenyl)ethanamine. ebi.ac.uk

The formation of the amide bond between the carboxylic acid group of ferulic acid and the amino group of 2-(4-butylphenyl)ethanamine is a key step. This transformation is likely an enzyme-catalyzed reaction. In natural product biosynthesis, such linkages are often facilitated by acyltransferases or ligases, which activate the carboxylic acid (e.g., as a Coenzyme A thioester) before condensation with the amine. While the specific enzyme responsible for synthesizing this compound has not been characterized, the principles of chemo-enzymatic synthesis suggest a process that leverages specific and efficient biological catalysts to assemble complex structures from available building blocks. nih.govmit.edubeilstein-journals.org

Table 1: Proposed Biosynthetic Steps for this compound

| Step | Precursor/Intermediate | Transformation | Putative Enzyme Class | Product |

| 1 | Phenylalanine | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL) & subsequent enzymes | Ferulic acid |

| 2 | Phenylalanine | Phenylethylamine Pathway & subsequent modification | Aromatic L-amino acid decarboxylase & other enzymes | 2-(4-butylphenyl)ethanamine |

| 3 | Ferulic acid + 2-(4-butylphenyl)ethanamine | Amide bond formation (Condensation) | Acyltransferase / Ligase | This compound |

Investigation of Phenylpropanoid and Phenylethylamine Pathway Involvement

The molecular architecture of this compound strongly points to the involvement of two major biosynthetic pathways originating from the aromatic amino acid phenylalanine.

The phenylpropanoid pathway is a central route in plant secondary metabolism, responsible for producing a vast array of compounds from phenylalanine. nih.govfrontiersin.org This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. slideshare.net A series of subsequent hydroxylation and methylation reactions leads to the synthesis of various hydroxycinnamic acids, including ferulic acid, a key precursor for this compound. semanticscholar.org The presence of numerous phenylpropanoid derivatives, such as caffeic acid and chlorogenic acid, in Cuscuta species further supports the activity of this pathway within the parasite. researchgate.net

The phenylethylamine pathway provides the second core component of the molecule. This pathway also begins with phenylalanine, which undergoes decarboxylation by the enzyme aromatic L-amino acid decarboxylase to yield phenethylamine (B48288). wikipedia.org This basic structure is then further modified to produce the 2-(4-butylphenyl)ethanamine moiety. The specific enzymatic steps for the butylation of the phenyl ring have not been elucidated but represent a key modification in the formation of this specific precursor.

Host-Dependent Variations in Propenamide Biosynthesis within Cuscuta

As an obligate holoparasitic plant, Cuscuta is almost entirely dependent on its host for nutrients, water, and various organic molecules. nih.govnih.gov This intimate relationship significantly influences the parasite's metabolism and phytochemical profile, including the biosynthesis of propenamides. nih.govnih.gov

The phytochemical composition of Cuscuta is not static; it varies considerably depending on the host species it parasitizes. mdpi.commdpi.com Research has shown that Cuscuta absorbs a wide range of metabolites from its host, including primary building blocks like amino acids and more complex secondary compounds like phenolics. researchgate.netnih.gov This host-derived pool of molecules can directly feed into the parasite's biosynthetic pathways.

Studies on Cuscuta campestris have demonstrated that the levels of primary metabolites, such as the precursor amino acid phenylalanine, differ in the parasite depending on the host plant. nih.gov Furthermore, the concentration of polyphenolic compounds in Cuscuta is strongly influenced by the host; for instance, parasitism on aromatic plants like thyme and rosemary leads to a higher accumulation of these compounds compared to when it grows on a model host like Arabidopsis thaliana. mdpi.com This suggests two possibilities for propenamide biosynthesis: the parasite may either uptake the necessary precursors (like ferulic acid) directly from the host or it may uptake simpler molecules (like phenylalanine) and synthesize the precursors itself. It is also plausible that the parasite obtains precursors from the host and further modifies them into unique compounds not found in the host plant. mdpi.comresearchgate.net

Table 2: Examples of Host Influence on Cuscuta Phytochemicals

| Cuscuta Species | Host Species | Observed Effect on Cuscuta Metabolites | Reference |

| Cuscuta campestris | Heliotropium hirsutissimum, Polygonum equisetiforme, Amaranthus viridis | Significant differences in the profiles of primary metabolites, including amino acids and sugars. | nih.govnih.gov |

| Cuscuta campestris | Thyme (Thymus vulgaris), Rosemary (Salvia rosmarinus) | Higher concentrations of polyphenolic compounds compared to when grown on Arabidopsis thaliana. | mdpi.com |

| Cuscuta reflexa | Cassia fistula vs. Ficus benghalensis | Different biochemical content, indicating host-dependent accumulation. | mdpi.com |

| Cuscuta campestris | Onion (Allium cepa) | Highest total flavonoid content in dodder seeds compared to other hosts like thyme, basil, and alfalfa. | mdpi.com |

The interaction between Cuscuta and its host is facilitated by a specialized organ called the haustorium, which penetrates the host's vascular system (xylem and phloem). frontiersin.orgresearchgate.net This connection allows for more than just the passive flow of nutrients; it is a dynamic bridge for the bidirectional exchange of macromolecules, including messenger RNA (mRNA) and proteins. nih.govcabidigitallibrary.org

This exchange has profound implications for biosynthesis. The transfer of host-derived mRNAs to the parasite could provide the genetic templates for enzymes that are not native to Cuscuta. researchgate.net This could enable the parasite to perform specific biochemical transformations using host-derived machinery. Although the direct transfer of enzymes or mRNAs related to propenamide synthesis has not been demonstrated, the existence of this transport mechanism opens the possibility that the production of compounds like this compound could be a collaborative effort, relying on a combination of the parasite's intrinsic metabolic capabilities and genetic information or proteins acquired from its host. frontiersin.orgnih.gov

Mechanistic Studies on the Cellular and Molecular Actions of Cuscuta Propenamide 2

Elucidation of Alpha-Glucosidase Binding Modes and Active Site Interactions

Cuscuta propenamide 2, isolated from the parasitic plant Cuscuta reflexa, has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net The compound is structurally defined as an enamide resulting from the formal condensation of ferulic acid and 2-(4-butylphenyl)ethanamine. researchgate.net While it is established that this compound exhibits strong inhibitory activity against α-glucosidase, detailed experimental studies elucidating its specific binding modes and interactions within the active site of the enzyme are not extensively available in the current scientific literature. researchgate.net

However, computational and molecular docking studies on compounds with similar structural features, such as ferulic acid and other propenamide analogues, offer valuable insights into the potential mechanisms. For instance, molecular docking of various natural compounds with α-glucosidase has revealed that interactions with key amino acid residues in the active site, such as aspartic acid, glutamic acid, and histidine, are crucial for inhibitory activity. nih.govplos.org These interactions often involve the formation of hydrogen bonds and hydrophobic interactions. plos.org Given that this compound possesses a ferulic acid moiety, it is plausible that its inhibitory action is mediated through similar interactions. researchgate.net The hydroxyl and methoxy (B1213986) groups on the phenyl ring of the ferulic acid portion, as well as the amide linkage and the butylphenyl group, likely play significant roles in orienting the molecule within the enzyme's active site and establishing key binding interactions. researchgate.netwiley.com Further in silico docking and crystallographic studies of this compound are necessary to precisely map its binding orientation and the specific amino acid residues involved in its inhibitory effect on α-glucosidase.

Investigations into Cellular Signaling Pathways Modulated by this compound

The cellular effects of this compound are an emerging area of research. While studies on the isolated compound are limited, investigations into the extracts of Cuscuta reflexa, from which the compound is derived, provide preliminary evidence of its potential to modulate critical cellular signaling pathways involved in inflammation and apoptosis.

Extracts of Cuscuta reflexa have demonstrated notable anti-inflammatory properties in various in vitro models. Studies have shown that these extracts can down-regulate the expression of key pro-inflammatory mediators. For instance, a water extract of Cuscuta reflexa was found to inhibit the lipopolysaccharide (LPS)-induced over-expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 murine macrophage cells. researchgate.netnih.gov The mechanism for this is suggested to be through the inhibition of the NF-κB signaling pathway. researchgate.netnih.gov Other research has also pointed to the ability of Cuscuta reflexa extracts to reduce the production of interleukin-6 (IL-6). emanresearch.orgajms.iqinnovareacademics.in

While these findings are promising and suggest that constituents of the plant have anti-inflammatory effects, it is important to note that these studies were conducted using whole plant extracts. Therefore, the specific contribution of this compound to these observed effects has not been definitively established. Further research is required to isolate the activity of this compound and determine its direct impact on the expression and activity of COX-2, TNF-α, and IL-6.

The potential of Cuscuta reflexa extracts to induce apoptosis, or programmed cell death, has been investigated in several cancer cell lines. A chloroform (B151607) extract of the plant was shown to induce apoptosis in human hepatocellular carcinoma (Hep 3B) cells, as evidenced by DNA fragmentation and the activation of caspases. researchgate.net Similarly, an alcoholic extract and its chloroform fraction demonstrated the ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells through both intrinsic and extrinsic pathways. The apoptotic effects of Cuscuta reflexa stem extract have also been observed in human lung cancer (A549) cells, associated with an increase in reactive oxygen species (ROS) generation and mitochondrial depolarization. tandfonline.comnih.gov

These studies indicate that bioactive compounds within Cuscuta reflexa can trigger apoptotic signaling cascades in cancer cells. However, as with the anti-inflammatory studies, these experiments utilized complex extracts. The direct role and efficacy of this compound as an apoptosis-inducing agent remain to be elucidated through studies with the purified compound.

Modulation of Inflammatory Mediators (e.g., COX-2, TNF-α, IL-6)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationship (SAR) for this compound and its analogues concerning α-glucosidase inhibition is an area that warrants more in-depth investigation. The initial isolation of this compound also led to the identification of a related new compound, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, from Cuscuta reflexa. nih.govresearchgate.net Both compounds demonstrated strong inhibitory activity against α-glucosidase, suggesting that the propenamide scaffold is a key pharmacophore. nih.govresearchgate.net

Advanced Analytical Methodologies for Propenamide Research in Cuscuta Matrixes

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantitative Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone technique for the quantitative analysis of propenamides in Cuscuta extracts. rsc.org Its high sensitivity, selectivity, and speed make it ideal for detecting and quantifying target compounds, even at trace concentrations within intricate biological matrices. rsc.org

The process begins with the separation of compounds in the Cuscuta extract using HPLC. The choice of the stationary phase (column) and the mobile phase composition is critical for achieving optimal separation of propenamides from other co-eluting compounds. nih.gov For instance, a reversed-phase C18 column is commonly employed for the separation of moderately polar compounds like propenamides. researchgate.net A gradient elution, where the mobile phase composition is altered over time, is often used to effectively separate a wide range of compounds with varying polarities present in the plant extract. nih.gov

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for propenamides as it is a soft ionization method that typically keeps the molecule intact, producing a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻). mdpi.com

In the tandem mass spectrometry (MS/MS) stage, the pseudomolecular ion of the target propenamide is selected and fragmented. This fragmentation produces a unique pattern of product ions, which serves as a molecular fingerprint for the compound, ensuring highly selective and accurate identification. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target propenamide are monitored. mdpi.com This method provides exceptional sensitivity and minimizes interference from the matrix, allowing for reliable quantification. mdpi.comnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Propenamide Analysis in Cuscuta

| Parameter | Value/Description |

| HPLC System | Agilent 1260 Infinity II or similar mdpi.com |

| Column | Reversed-phase C18 (e.g., 150 x 2.0 mm, 2 µm) mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile mdpi.com |

| Elution | Gradient elution nih.gov |

| Flow Rate | 0.2 mL/min mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode mdpi.com |

| MS Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (TQ) mdpi.commdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

This table presents typical parameters and does not represent a specific, published method for "Cuscuta propenamide 2".

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Propenamide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the phytochemical analysis of Cuscuta species. researchgate.netphytojournal.comtropicalplantresearch.com While less commonly used for non-volatile compounds like propenamides in their native form, GC-MS can be employed for their analysis following a derivatization step. Derivatization is a chemical modification process that increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.

For propenamides, which contain polar functional groups such as hydroxyl (-OH) and amine (-NH), silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens in the molecule with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the propenamide, allowing it to be vaporized and separated on a GC column.

The derivatized Cuscuta extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its unique fragmentation pattern, is compared against spectral libraries, such as the NIST library, for compound identification. researchgate.net

GC-MS has been successfully used to identify a wide range of compounds in Cuscuta reflexa extracts, including phenols, fatty acids, and alkaloids. researchgate.netphytojournal.comtropicalplantresearch.com While specific studies focusing on the GC-MS analysis of derivatized propenamides in Cuscuta are not prevalent, the methodology is well-established for similar compound classes and represents a viable analytical approach.

Table 2: Representative GC-MS Analysis of a Cuscuta Extract

| Compound Class | Example Compound Identified in Cuscuta reflexa | Retention Time (min) |

| Phenolic Compound | 2-Methoxy-4-vinylphenol | Not specified researchgate.net |

| Dihydrobenzofuran | Benzofuran-2,3-dihydro | Not specified researchgate.net |

| Fatty Acid | n-Hexadecanoic acid | Not specified researchgate.net |

This table is based on compounds identified in a GC-MS study of Cuscuta reflexa and is for illustrative purposes. researchgate.net It does not specifically report on propenamide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds and for analyzing complex mixtures. For propenamides in Cuscuta, NMR provides detailed information about the carbon-hydrogen framework of the molecule. scispace.com

¹H NMR (proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a propenamide from Cuscuta, ¹H NMR can reveal signals corresponding to aromatic protons, olefinic protons of the propenoyl moiety, and methylene (B1212753) protons of the ethylamine (B1201723) chain. scispace.com

¹³C NMR provides information about the different types of carbon atoms in the molecule. scispace.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. scispace.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. For instance, an HMBC experiment on a propenamide from Cuscuta could show correlations between the methoxyl protons and the aromatic ring carbons, confirming the position of the methoxy (B1213986) group. scispace.com

While NMR is a powerful tool for structural analysis, it is less sensitive than mass spectrometry and typically requires a larger amount of purified sample. However, its ability to provide unambiguous structural information is unparalleled.

Table 3: Illustrative ¹H and ¹³C NMR Data for a Propenamide from Cuscuta reflexa

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Propenoyl Moiety | ||

| 7' | 7.33 (d) | 141.5 |

| 8' | 6.13 (d) | 118.0 |

| Phenyl Group A | ||

| 2' | 6.92 (d) | 115.8 |

| 5' | 6.78 (d) | 115.8 |

| 6' | 6.87 (dd) | 122.7 |

| Ethylamine Moiety | ||

| CH₂-N | 3.39 (t) | 41.7 |

| CH₂-Ar | 2.66 (t) | 35.2 |

| Phenyl Group B | ||

| 3, 5 | 6.93 (d) | 114.1 |

| 2, 6 | 6.92 (d) | 129.8 |

| OMe | 3.78 (s) | 56.2 |

Data adapted from the spectral analysis of 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide. scispace.com

Chemotaxonomical Application of Propenamide Profiles for Species Differentiation

Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification. The profile of secondary metabolites, including propenamides, can be specific to a particular species or genus, providing valuable data for distinguishing between closely related species. mdpi.com

The variation in the types and quantities of propenamides and other phenolic compounds among different Cuscuta species can serve as a chemotaxonomic marker. mdpi.comnih.gov For example, the presence or absence of a specific propenamide derivative, or a significant difference in its concentration, could help differentiate between Cuscuta chinensis and Cuscuta australis, which are morphologically very similar. mdpi.com

HPLC-MS/MS is the ideal technique for generating these chemical profiles due to its ability to analyze a large number of compounds in a single run. mdpi.com The resulting data, which includes retention times, mass-to-charge ratios, and peak areas (representing compound abundance), can be subjected to statistical analysis, such as Principal Component Analysis (PCA). PCA can reveal clustering patterns among samples based on their chemical profiles, visually demonstrating the chemical differences between species.

Studies have shown that the flavonoid profiles of Cuscuta campestris and Cuscuta epithymum are distinct enough to be used as a chemotaxonomic marker. mdpi.comnih.gov For instance, certain flavonoid glycosides may be present in one species but absent in the other. nih.gov A similar approach using propenamide profiles could be a powerful tool for resolving taxonomic ambiguities within the genus Cuscuta.

Chemical Synthesis and Derivatization Strategies for Cuscuta Propenamide 2

Synthetic Approaches to the Propenamide Scaffold and Analogues

The core structure of Cuscuta propenamide 2 is an N-phenethylcinnamamide skeleton. The primary challenge in its total synthesis is the efficient formation of the amide bond between a cinnamic acid derivative and a phenethylamine (B48288) moiety. Modern organic synthesis offers a plethora of methods for amide bond formation, ranging from classical coupling reagents to more advanced catalytic systems. mdpi.comresearchgate.net

A plausible synthetic strategy would involve the coupling of a protected ferulic acid derivative with 2-(4-butylphenyl)ethanamine. The phenolic hydroxyl group of ferulic acid typically requires protection to prevent side reactions during the amide coupling step.

Key Synthetic Steps:

Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid can be protected using standard protecting groups such as benzyl (B1604629) (Bn) or tert-butyldimethylsilyl (TBDMS) ethers to ensure the chemoselective formation of the amide bond.

Amide Coupling: The protected ferulic acid can be activated and coupled with 2-(4-butylphenyl)ethanamine. A variety of coupling reagents can be employed for this critical step.

Deprotection: The final step involves the removal of the protecting group from the phenolic hydroxyl to yield this compound.

The synthesis of analogues can be achieved by utilizing different substituted cinnamic acids or phenethylamines in the coupling step, allowing for systematic exploration of the structure-activity relationship (SAR). ebi.ac.ukjournalgrid.com

Table 1: Proposed Total Synthesis Strategy for this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Protection | Ferulic acid, Benzyl bromide | K₂CO₃, Acetone (B3395972), Reflux | 4-(Benzyloxy)-3-methoxycinnamic acid |

| 2. Amide Coupling | 4-(Benzyloxy)-3-methoxycinnamic acid, 2-(4-butylphenyl)ethanamine | HOBt, EDCI, Triethylamine, DMF, Room Temp | Protected this compound |

| 3. Deprotection | Protected this compound | H₂, Pd/C, Methanol, Room Temp | this compound |

This table presents a hypothetical synthetic route based on standard organic chemistry principles.

Semisynthesis of this compound from Natural Precursors

Semisynthesis offers an efficient alternative to total synthesis, leveraging readily available natural products as starting materials. researchgate.netnih.gov Ferulic acid, a key structural component of this compound, is an abundant natural phenol, making it an ideal precursor for a semisynthetic approach. nih.gov This strategy is often more economical and can provide large quantities of the target compound for further studies. nih.gov

The semisynthetic route mirrors the latter stages of the total synthesis, beginning with the natural precursor, ferulic acid. The primary transformation is the amidation of the carboxylic acid moiety of ferulic acid with the synthetically prepared 2-(4-butylphenyl)ethanamine.

Table 2: Proposed Semisynthetic Route to this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Amidation | Ferulic acid, 2-(4-butylphenyl)ethanamine | DCC, HOBt, DMF, 0 °C to Room Temp | This compound |

| 2. Purification | Crude reaction mixture | Silica (B1680970) gel column chromatography | Purified this compound |

This table outlines a plausible semisynthetic approach. The direct amidation of unprotected ferulic acid may require optimization to manage potential side reactions, though it is often feasible.

Design and Synthesis of Novel Propenamide Derivatives with Enhanced Bioactivity

The development of novel derivatives of this compound is crucial for enhancing its biological activity, selectivity, and pharmacokinetic properties. dtic.miliiarjournals.org Structure-activity relationship (SAR) studies of related natural product amides, such as caffeic acid phenethyl ester (CAPE) and N-coumaroyltyramine, provide valuable insights for rational drug design. researchgate.netphytojournal.comgkvsociety.com

Modifications can be targeted at two primary sites: the ferulic acid moiety and the 2-(4-butylphenyl)ethanamine moiety.

Modifications of the Ferulic Acid Moiety: The phenolic hydroxyl and methoxy (B1213986) groups on the aromatic ring of ferulic acid are key targets for modification. For instance, altering the substitution pattern or replacing the phenyl ring with other heterocyclic systems could modulate bioactivity. The synthesis of these derivatives would follow the general synthetic routes outlined above, starting with appropriately substituted cinnamic acids.

Table 3: Examples of Proposed this compound Derivatives

| Derivative | Modification | Rationale |

|---|---|---|

| Derivative A | Replacement of the n-butyl group with a trifluoromethyl group | Enhance metabolic stability and binding affinity. |

| Derivative B | Replacement of the 3-methoxy group with a hydroxyl group | Mimic the catechol structure of caffeic acid, potentially increasing antioxidant or other activities. |

| Derivative C | Introduction of a fluorine atom on the ferulic acid ring | Modulate electronic properties and improve membrane permeability. |

| Derivative D | Replacement of the phenyl ring of the phenethylamine moiety with a pyridine (B92270) ring | Introduce a polar, hydrogen bond accepting group to alter solubility and target interactions. |

This table provides examples of hypothetical derivatives designed to enhance bioactivity based on established medicinal chemistry principles.

Development of Propenamide-Based Chemical Probes for Target Identification

Identifying the molecular targets of bioactive compounds is a fundamental step in understanding their mechanism of action. tu.ac.thresearchgate.net Chemical probes, which are modified versions of the parent compound, are invaluable tools for target identification. tu.ac.thcabidigitallibrary.org For this compound, chemical probes can be designed by incorporating a photoreactive group and a bioorthogonal handle.

Photoreactive Group: A photoreactive group, such as a diazirine or a benzophenone, can be incorporated into the structure of this compound. tu.ac.thresearchgate.net Upon photoactivation with UV light, this group forms a highly reactive species that can covalently cross-link with the target protein in close proximity.

Bioorthogonal Handle: A "clickable" handle, typically a terminal alkyne or an azide, is also included in the probe's structure. researchgate.net This handle does not interfere with the biological system but allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly specific click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

The design of these probes requires careful consideration to minimize structural perturbations that could affect the compound's bioactivity and target binding. The photoreactive group and the clickable handle could be introduced on the phenethylamine moiety, for example, by modifying the n-butyl group.

Table 4: Proposed Design of a Chemical Probe for this compound

| Component | Function | Example Moiety | Position of Incorporation |

|---|---|---|---|

| Parent Scaffold | Binds to the biological target | This compound | N/A |

| Photoreactive Group | Covalent cross-linking to the target upon UV irradiation | Diazirine | On the alkyl chain of the phenethylamine moiety |

| Bioorthogonal Handle | Allows for attachment of a reporter tag via click chemistry | Terminal Alkyne | At the terminus of the modified alkyl chain |

This table outlines the components of a hypothetical chemical probe based on the structure of this compound for use in target identification studies.

Future Research Directions and Translational Perspectives for Cuscuta Propenamide 2

Unexplored Biological Activities and Therapeutic Applications (Preclinical Focus)

The initial classification of Cuscuta propenamide 2 as an α-glucosidase inhibitor suggests its potential in managing type 2 diabetes. ebi.ac.uk However, its structural relatives, other propenamides found in Cuscuta and different plant species, exhibit a wide array of biological activities. This suggests that the therapeutic applications of this compound may extend beyond glycemic control. Future preclinical research should systematically investigate these possibilities.

For instance, compounds like N-trans-caffeoyltyramine and N-trans-feruloyltyramine, also found in Cuscuta species, have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov Preclinical studies could explore if this compound shares these characteristics. Such investigations would involve a battery of in vitro and in vivo models to assess its efficacy in mitigating oxidative stress, reducing inflammatory markers, and protecting neuronal cells from damage. caymanchem.com Furthermore, other bioactive compounds from Cuscuta have been reported to have antitumor, antimicrobial, and hepatoprotective effects, which are all plausible, yet unexplored, activities for this compound. nih.govgkvsociety.com

| Potential Preclinical Research Areas for this compound |

| Antioxidant Activity |

| Anti-inflammatory Effects |

| Neuroprotective Properties |

| Anticancer Potential |

| Antimicrobial Efficacy |

| Hepatoprotective Action |

| Cardioprotective Effects |

| Immunomodulatory Functions |

Comprehensive Investigation of Host-Parasite Genetic and Biochemical Cross-Talk Affecting Propenamide Production

Cuscuta is a parasitic plant, deriving its sustenance from a host plant via a specialized organ called the haustorium, which connects to the host's vasculature. wikipedia.org This intimate connection allows for the exchange of not just nutrients, but also a variety of biomolecules, including genetic material and secondary metabolites. A critical area of future research is to understand how this biochemical cross-talk influences the production of this compound.

Studies have shown that the phytochemical profile of Cuscuta can be significantly influenced by its host. For example, the concentration of various polyphenolics and flavonoids in Cuscuta campestris was enhanced when parasitizing aromatic plants like rosemary and thyme. mdpi.com It is therefore highly probable that the biosynthesis and accumulation of this compound are not static but are dynamically regulated by the specific host plant. Future research should aim to:

Identify the specific precursors for this compound and determine if they are synthesized de novo by the parasite or sequestered from the host.

Investigate how different host species, with their unique metabolic profiles, alter the expression of genes involved in the propenamide biosynthetic pathway in Cuscuta.

Explore the potential for manipulating the host environment to enhance the production of this compound for future biotechnological applications.

Advanced Omics Approaches (e.g., Metabolomics, Transcriptomics) in Cuscuta-Propenamide Research

To unravel the complexities of this compound biosynthesis and its biological functions, the application of advanced "omics" technologies is indispensable. Metabolomics can provide a comprehensive snapshot of the small molecules present in Cuscuta under different conditions (e.g., on different hosts), which can help in identifying the biosynthetic precursors and related metabolites of this compound.

Transcriptomics, on the other hand, can identify the genes that are actively being expressed. By comparing the transcriptomes of Cuscuta grown on different hosts or under various stress conditions, researchers can pinpoint the genes encoding the enzymes responsible for the synthesis of this compound. This approach can also shed light on the regulatory networks that control its production. Integrating these omics datasets will provide a holistic view of how the interaction between Cuscuta and its host influences the production of this specific propenamide.

Development of Standardized Extraction and Purification Protocols for Propenamide Production

For any preclinical and potential future clinical research, a consistent and high-purity supply of this compound is essential. Therefore, the development of standardized and scalable extraction and purification protocols is a crucial research objective. This would involve a systematic evaluation of various extraction solvents and techniques to maximize the yield of the target compound from the plant material.

Following extraction, a multi-step purification strategy will be necessary. This could involve a combination of chromatographic techniques, such as column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and potentially counter-current chromatography. Each step of the process would need to be optimized and validated to ensure the final product is of high purity and free from contaminants.

| Hypothetical Purification Scheme for this compound |

| Step 1: Extraction |

| Step 2: Solvent Partitioning |

| Step 3: Column Chromatography (e.g., Silica (B1680970) Gel) |

| Step 4: Preparative HPLC |

| Step 5: Purity Analysis (e.g., LC-MS, NMR) |

Computational Chemistry and Molecular Modeling for Propenamide-Target Interactions

Computational chemistry and molecular modeling offer powerful in silico tools to accelerate research on this compound. Given its known activity as an α-glucosidase inhibitor, molecular docking studies can be performed to predict the precise binding mode of this compound within the active site of the α-glucosidase enzyme. This can provide insights into the key molecular interactions responsible for its inhibitory activity and guide the design of more potent analogues.

Furthermore, computational approaches can be used to screen large databases of biological targets to identify other potential proteins with which this compound might interact. This could help to uncover novel mechanisms of action and therapeutic applications. For instance, studies on the related compound, N-trans-feruloyltyramine, have used computational methods to predict its binding affinity to certain proteins. researcher.life Similar in silico screening for this compound could generate valuable hypotheses for subsequent experimental validation, significantly streamlining the drug discovery process.

Q & A

Q. What frameworks ensure ethical and reproducible research practices in This compound studies?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. Obtain ethical approval for animal/human studies, document protocols via platforms like protocols.io , and share raw data in public repositories (e.g., Zenodo) to enhance transparency .

Data Presentation Guidelines

- Tables : Include comparative data on extraction yields, bioactivity IC50 values, and stability parameters. Use ANOVA or t-test p-values to highlight significance.

- Figures : Provide chromatograms (HPLC), dose-response curves, and molecular docking visualizations. Annotate key peaks/binding sites.

Note : Avoid commercial databases (e.g., ) and prioritize peer-reviewed journals indexed in PubMed or Web of Science for literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.